Dhodh-IN-13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This enzyme is located in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . DHODH inhibitors like this compound have gained significant attention for their potential therapeutic applications in cancer, autoimmune diseases, and viral infections .

Wirkmechanismus

Target of Action

A structurally similar compound, n-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2h-pyran-4-carboxamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .

Mode of Action

It’s structurally similar compound, 4-hydroxy-n-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, has been identified as a nanomolar inhibitor of the nf-κb pathway . This suggests that 4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide may also interact with its targets to inhibit certain biochemical pathways.

Biochemical Pathways

The compound is likely to affect the NF-κB signaling pathway, given the activity of its structurally similar compound . The NF-κB pathway is a crucial cellular signaling pathway involved in inflammation, immunity, cell proliferation, and survival.

Result of Action

Given its potential inhibition of the nf-κb pathway, it may have effects on inflammation, immunity, and cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-13 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes the formation of biaryl compounds, which are then functionalized to achieve the desired inhibitory activity . Common reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the biaryl core . Subsequent steps may include various functional group transformations, such as oxidation, reduction, and substitution reactions, to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents . Additionally, process optimization would focus on improving the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Dhodh-IN-13 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohols to ketones or aldehydes.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of an alcohol group in this compound would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine .

Wissenschaftliche Forschungsanwendungen

Dhodh-IN-13 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide, used in the treatment of multiple sclerosis.

Brequinar: A potent DHODH inhibitor investigated for its anticancer properties.

Uniqueness of Dhodh-IN-13

This compound is unique in its high potency and selectivity for DHODH, making it a valuable tool for studying the enzyme’s role in various biological processes . Additionally, its potential therapeutic applications in cancer and viral infections set it apart from other DHODH inhibitors .

Biologische Aktivität

Dhodh-IN-13 is a compound that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

DHODH plays a pivotal role in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of uridine triphosphate (UTP) and cytidine triphosphate (CTP), ultimately affecting cell proliferation and survival. This compound specifically targets this enzyme, disrupting the pyrimidine synthesis pathway.

Biological Effects

-

Cell Proliferation and Apoptosis

- Studies have shown that inhibition of DHODH by compounds like this compound can induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and colorectal cancer (CRC) cells. For instance, silencing DHODH resulted in decreased cell proliferation and increased apoptosis in esophageal squamous cell carcinoma (ESCC) and CRC cells .

- Differentiation Induction

- Antitumor Activity

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Acute Myeloid Leukemia

In a murine model of AML, treatment with this compound led to significant reductions in tumor burden and improved survival rates. The mechanism involved both direct cytotoxic effects on leukemic cells and modulation of the immune response through enhanced antigen presentation.

Case Study 2: Colorectal Cancer

In vitro studies demonstrated that this compound treatment resulted in marked apoptosis in CRC cell lines. The compound's ability to inhibit DHODH was correlated with reduced cellular ATP levels and increased markers of apoptosis.

Eigenschaften

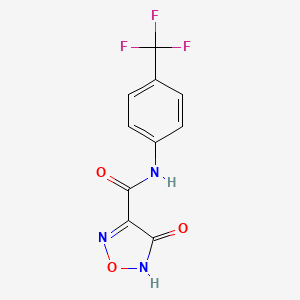

IUPAC Name |

4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRMPPEMZWUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.